molecular formula C5H7N5O2 B12347321 N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide

N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide

Cat. No.: B12347321
M. Wt: 169.14 g/mol
InChI Key: SCJWBQNKFGEKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide is a heterocyclic compound with the molecular formula C4H6N4O2. It is known for its unique structure, which includes an oxadiazole ring, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidoyl chloride with acetamide. This reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C5H7N5O2

Molecular Weight

169.14 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazole-3-carboximidoyl)acetamide

InChI

InChI=1S/C5H7N5O2/c1-2(11)8-4(6)3-5(7)10-12-9-3/h1H3,(H2,7,10)(H2,6,8,11)

InChI Key

SCJWBQNKFGEKED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=N)C1=NON=C1N

Origin of Product

United States

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